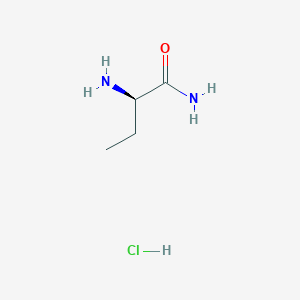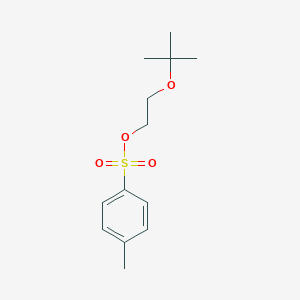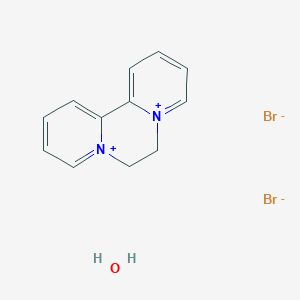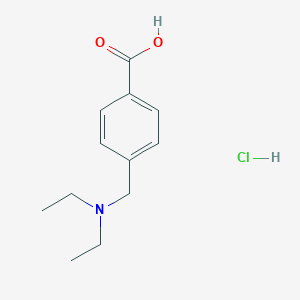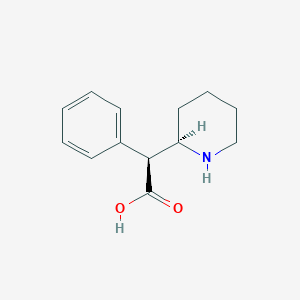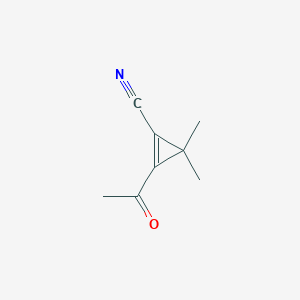
2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile, also known as DMC, is a compound that has gained significant attention in the scientific community due to its unique properties. DMC is a cyclopropene derivative that has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In
Mécanisme D'action
The mechanism of action of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules. 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been shown to have a range of biochemical and physiological effects. In animal studies, 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been shown to have insecticidal and fungicidal properties in plants. However, the exact mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile in lab experiments is its unique properties, which make it a versatile building block for the synthesis of various compounds and materials. 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile is also relatively easy to synthesize and can be obtained in high yields.
However, one of the main limitations of using 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile in lab experiments is its instability. 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile is highly reactive and can undergo rapid decomposition, making it difficult to handle and store. This can also make it challenging to study the mechanism of action and biochemical effects of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile.
Orientations Futures
There are many potential future directions for research on 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile. One area of interest is the development of new pharmaceuticals and drug delivery systems based on 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile. Another area of interest is the development of new materials and polymers based on 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile for electronic and optical devices.
There is also potential for further research on the mechanism of action and biochemical effects of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile. This could involve studying the interactions of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile with biological molecules and investigating its effects on various cellular processes.
Conclusion:
In conclusion, 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile, or 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile, is a versatile compound with potential applications in various fields, including pharmaceuticals, agriculture, and materials science. While the mechanism of action and biochemical effects of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile are not fully understood, it has been shown to have unique properties that make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile involves the reaction of 2,3-dimethylbutadiene with acrylonitrile in the presence of a catalyst such as palladium or nickel. The reaction proceeds through a cycloaddition mechanism to form the cyclopropene ring. The yield of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile can be improved by optimizing the reaction conditions, including the temperature, pressure, and catalyst concentration.
Applications De Recherche Scientifique
2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In the pharmaceutical industry, 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been shown to have antitumor, anti-inflammatory, and analgesic properties. It has also been investigated as a potential drug delivery system due to its ability to form stable complexes with certain drugs.
In the agricultural industry, 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been shown to have insecticidal and fungicidal properties. It has been used as a natural pesticide to control pests and diseases in crops. 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has also been investigated as a potential plant growth regulator due to its ability to stimulate plant growth and enhance crop yield.
In materials science, 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been used as a building block for the synthesis of various polymers and materials. It has been shown to have unique optical and electronic properties, making it a promising candidate for the development of new materials for electronic and optical devices.
Propriétés
Numéro CAS |
109073-20-3 |
|---|---|
Nom du produit |
2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile |
Formule moléculaire |
C8H9NO |
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
2-acetyl-3,3-dimethylcyclopropene-1-carbonitrile |
InChI |
InChI=1S/C8H9NO/c1-5(10)7-6(4-9)8(7,2)3/h1-3H3 |
Clé InChI |
HZACVLAFKLXXPS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C1(C)C)C#N |
SMILES canonique |
CC(=O)C1=C(C1(C)C)C#N |
Synonymes |
1-Cyclopropene-1-carbonitrile, 2-acetyl-3,3-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





